[7-(4-Hydroxyphenyl)-2,5-dimethyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](morpholin-4-yl)methanone
Description
7-(4-Hydroxyphenyl)-2,5-dimethyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-ylmethanone is a triazolo[1,5-a]pyrimidine derivative characterized by a 4-hydroxyphenyl substituent at position 7, methyl groups at positions 2 and 5, and a morpholine-containing methanone moiety at position 5. This structural framework places it within a class of nitrogen-rich heterocyclic compounds known for their diverse pharmacological and material science applications.
Properties
IUPAC Name |
[7-(4-hydroxyphenyl)-2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c1-11-15(17(25)22-7-9-26-10-8-22)16(13-3-5-14(24)6-4-13)23-18(19-11)20-12(2)21-23/h3-6,16,24H,7-10H2,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDPMKHNIVFAEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C)N1)C3=CC=C(C=C3)O)C(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Hydroxyphenyl)-2,5-dimethyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-ylmethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-hydroxybenzaldehyde with 2,5-dimethyl-1H-1,2,4-triazole-3-carboxylic acid, followed by cyclization and subsequent reaction with morpholine. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization for industrial production focuses on maximizing yield, reducing production costs, and ensuring the safety and environmental compliance of the manufacturing process. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
7-(4-Hydroxyphenyl)-2,5-dimethyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-ylmethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The hydroxyl group can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of quinone derivatives, while substitution reactions can yield a variety of functionalized triazolopyrimidine derivatives .
Scientific Research Applications
7-(4-Hydroxyphenyl)-2,5-dimethyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-ylmethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of cancer research.
Medicine: It has shown promise as a potential therapeutic agent for the treatment of various diseases, including cancer, due to its ability to inhibit specific enzymes involved in disease progression.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 7-(4-Hydroxyphenyl)-2,5-dimethyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-ylmethanone involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the biological pathways in which the enzyme is involved. This inhibition can lead to the suppression of cancer cell growth and proliferation, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Position 7 Substituents
- Compound : Features a 4-phenyl group, which lacks polar substituents, reducing solubility but increasing lipophilicity .
- Compound : Incorporates a 4-methoxyphenyl group, offering moderate electron-donating effects and improved metabolic stability compared to hydroxyl groups .
- Compound : Uses a 4-chlorophenyl group, introducing electron-withdrawing effects that may enhance electrophilic reactivity and antimicrobial activity .
Position 6 Substituents
- Target Compound: The morpholin-4-yl methanone group introduces a hydrophilic, rigid heterocycle, likely improving aqueous solubility and pharmacokinetic profiles.
- Compound : Contains a carboxylate ester, which is hydrolytically labile and may serve as a prodrug moiety .
- Compound : Features a 4-(methylsulfanyl)phenyl group, contributing to sulfur-mediated interactions (e.g., with metal ions or enzymes) .
- Compound : Employs a carbonitrile group, a strong electron-withdrawing substituent that can enhance binding affinity in enzyme active sites .
Key Findings:
- The hydroxyl group in the target compound may confer superior solubility compared to methoxy or chlorophenyl analogs, critical for drug delivery .
- Morpholine’s oxygen atoms could mimic water molecules in protein binding pockets, enhancing target engagement .
- Methyl groups at positions 2 and 5 may sterically stabilize the triazolo-pyrimidine core, reducing metabolic degradation .
Biological Activity
The compound 7-(4-Hydroxyphenyl)-2,5-dimethyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-ylmethanone has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for the compound is with a molecular weight of 328.38 g/mol. The structure features a triazole ring fused with a pyrimidine moiety, which is known to exhibit various pharmacological properties.
Synthesis
The synthesis of this compound typically involves the reaction of 4-hydroxyphenyl derivatives with morpholine and triazole precursors. A common method includes the use of click chemistry to facilitate the formation of the triazole ring. This approach has been shown to yield high purity and good yields of the desired product.
Antitumor Activity
Recent studies have demonstrated that derivatives of triazole compounds exhibit significant antitumor activity. For example:
- Cytotoxicity Studies : In vitro cytotoxicity assays using the MTT method have shown that compounds similar to 7-(4-Hydroxyphenyl)-2,5-dimethyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-ylmethanone display potent activity against various cancer cell lines. Notably, one derivative demonstrated an IC50 value of 2.63 ± 0.17 µM against AGS (human gastric cancer) cells .
- Mechanism of Action : Flow cytometry analyses revealed that these compounds induce apoptosis and cell cycle arrest at the G2/M phase in cancer cells. This suggests a mechanism involving disruption of cell division and promotion of programmed cell death .
Antimicrobial Activity
Triazole derivatives have also been evaluated for their antimicrobial properties. Some studies indicate that compounds with similar structural features exhibit significant antibacterial activity against pathogenic bacteria. For instance:
- Activity Against Bacteria : A series of triazole compounds were tested against various bacterial strains, showing promising results compared to standard antibiotics like chloramphenicol .
Case Studies
Case Study 1: Anticancer Efficacy
In a study assessing multiple triazole derivatives, one compound was found to outperform standard chemotherapeutics in terms of cytotoxicity against breast cancer cell lines (MCF-7). The derivative exhibited an IC50 value significantly lower than that of cisplatin, indicating its potential as a lead compound for further development in cancer therapy .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of similar triazole compounds revealed effective inhibition against Gram-positive and Gram-negative bacteria. The results highlighted the potential use of these compounds in treating bacterial infections resistant to conventional antibiotics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
